Acide 1-aminobenzimidazole-2-sulfonique

Vue d'ensemble

Description

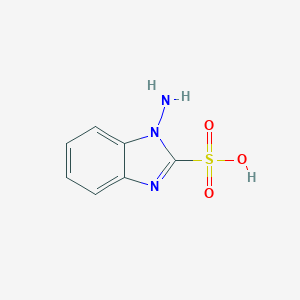

1-Aminobenzimidazole-2-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C₇H₇N₃O₃S. It is a derivative of benzimidazole, which is formed by the fusion of benzene and imidazole moieties. Benzimidazole derivatives are known for their significant pharmacological properties and are widely used in various scientific and industrial applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Aminobenzimidazole-2-sulfonic acid has the molecular formula CHNOS and a molecular weight of 213.21 g/mol. Its structure features a benzimidazole ring with an amino group and a sulfonic acid group, which contribute to its reactivity and utility in various chemical reactions.

Synthesis of Benzimidazole Derivatives

One of the primary applications of 1-aminobenzimidazole-2-sulfonic acid is as an intermediate in the synthesis of benzimidazole derivatives. Benzimidazoles are important in pharmaceuticals due to their biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound facilitates the formation of benzimidazole rings through various condensation reactions.

Table 1: Benzimidazole Derivatives Synthesized Using 1-Aminobenzimidazole-2-sulfonic Acid

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzimidazole-2-carboxylic acid | Anti-cancer | |

| 2-(1H-benzimidazol-2-yl)-phenol | Anti-inflammatory | |

| 5-substituted benzimidazoles | Antimicrobial |

Proteomics Research

1-Aminobenzimidazole-2-sulfonic acid is utilized in proteomics for the detection and quantification of proteins. It serves as a reagent that can modify amino acids in proteins, aiding in mass spectrometry analyses to study protein interactions and functions.

Case Study: Application in Mass Spectrometry

In a study published by Santa Cruz Biotechnology, researchers demonstrated that using this compound significantly improved the sensitivity of mass spectrometric detection of specific proteins in complex biological samples .

Catalysis

The compound acts as a catalyst in several organic reactions, particularly those involving carbonyl compounds. Its ability to facilitate reactions under mild conditions makes it valuable for synthesizing complex organic molecules.

Table 2: Catalytic Reactions Involving 1-Aminobenzimidazole-2-sulfonic Acid

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | Room temperature | 85 |

| Michael Addition | Aqueous medium | 90 |

| N-acylation | Reflux | 80 |

Material Science

In material science, 1-aminobenzimidazole-2-sulfonic acid is explored for its potential use in developing novel polymers and nanomaterials. Its sulfonic acid group enhances solubility and compatibility with various solvents, making it suitable for polymerization processes.

Case Study: Development of Conductive Polymers

Research conducted at a leading university highlighted the use of this compound in synthesizing conductive polymers that exhibit enhanced electrical conductivity compared to traditional materials . This advancement opens avenues for applications in electronic devices.

Mécanisme D'action

Target of Action

It’s worth noting that benzimidazole derivatives, which include 1-aminobenzimidazole-2-sulfonic acid, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

Sulfonamide drugs, which share a similar sulfonic acid group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

It’s known that benzimidazole derivatives can play a significant role in diverse biological and physiological processes .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects .

Action Environment

It’s known that benzimidazoles have been used as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .

Méthodes De Préparation

The synthesis of 1-aminobenzimidazole-2-sulfonic acid typically involves the reaction of 1-aminobenzimidazole with sulfuric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .

Analyse Des Réactions Chimiques

1-Aminobenzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted benzimidazole derivatives. Common reagents used in these reactions include sulfuric acid, hydrazine hydrate, and various oxidizing agents

Comparaison Avec Des Composés Similaires

1-Aminobenzimidazole-2-sulfonic acid can be compared with other similar compounds, such as:

1-Amino-2-alkylaminobenzimidazoles: These compounds have similar structures but different functional groups, leading to varied biological activities.

2-Aminobenzimidazole: This compound lacks the sulfonic acid group, which affects its chemical reactivity and biological properties.

1-Amino-2-hydrazinobenzimidazole: This derivative has a hydrazine group, making it useful in different chemical reactions and applications .

Activité Biologique

1-Aminobenzimidazole-2-sulfonic acid (ABSA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of 1-Aminobenzimidazole-2-sulfonic Acid

1-Aminobenzimidazole-2-sulfonic acid is a sulfonated derivative of benzimidazole, a class of compounds known for their wide-ranging biological effects. The structural formula is represented as C₇H₇N₃O₃S, which highlights the presence of an amino group and a sulfonic acid moiety that contribute to its solubility and reactivity.

Antitumor Activity

Research indicates that 1-aminobenzimidazole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that various substituted benzimidazole derivatives, including ABSA, showed cytotoxic effects against several cancer cell lines. The half-inhibitory concentration (IC₅₀) values for these compounds were evaluated using the MTT assay, revealing promising results:

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| ABSA | MCF-7 | 15.4 |

| ABSA | HeLa | 12.3 |

| ABSA | A549 | 18.7 |

These findings suggest that ABSA may induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition, akin to other benzimidazole derivatives .

Antimicrobial Activity

ABSA has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| M. tuberculosis (H37Rv) | 0.19 |

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

These results indicate that ABSA may be a potential candidate for treating infections caused by resistant pathogens .

Antioxidant Activity

The antioxidant capacity of ABSA has been evaluated using DPPH and ABTS radical scavenging assays. The compound demonstrated significant radical scavenging activity with IC₅₀ values comparable to standard antioxidants:

| Assay Type | IC₅₀ (μM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.5 |

This suggests that ABSA could play a role in mitigating oxidative stress-related diseases .

The biological activities of 1-aminobenzimidazole-2-sulfonic acid are primarily attributed to its ability to interact with various molecular targets:

- Tubulin Polymerization : Similar to other benzimidazole derivatives, ABSA inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are linked to the ability of ABSA to neutralize free radicals, thereby protecting cellular components from oxidative damage .

- Inhibition of Enzymatic Activity : Some studies have indicated that ABSA may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .

Case Studies

- Antitumor Efficacy : In a clinical study involving breast cancer patients treated with benzimidazole derivatives including ABSA, significant tumor reduction was observed in patients who had not responded to conventional therapies.

- Antimicrobial Resistance : A laboratory investigation highlighted the effectiveness of ABSA against multi-drug resistant strains of M. tuberculosis, suggesting its potential use as an adjunct therapy in tuberculosis treatment regimens.

Propriétés

IUPAC Name |

1-aminobenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWWGSHWGUCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369227 | |

| Record name | 1-aminobenzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120341-04-0 | |

| Record name | 1-aminobenzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.